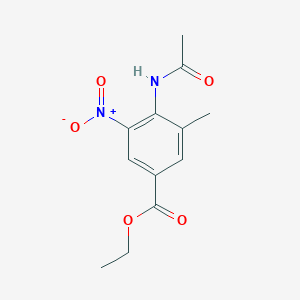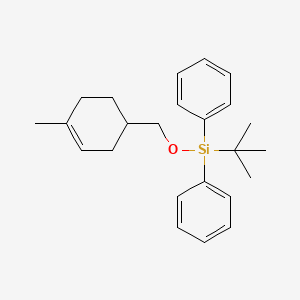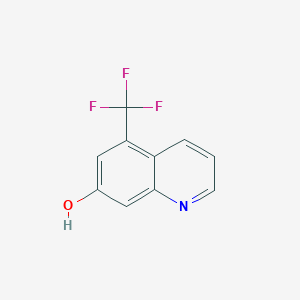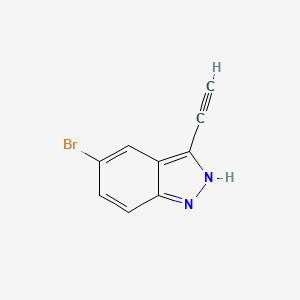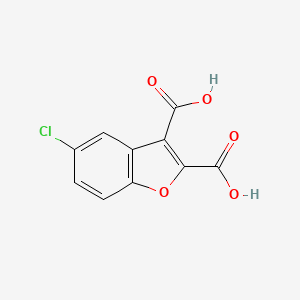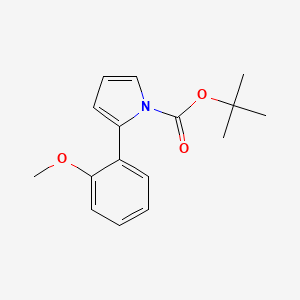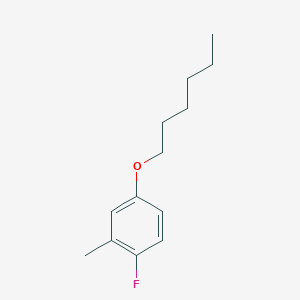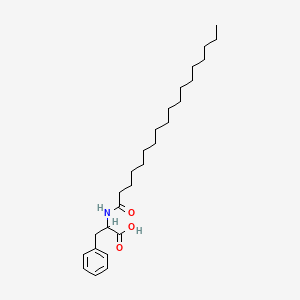
2-(Octadecanoylamino)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octadecanoylamino)-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of fatty acid derivatives It is characterized by a long aliphatic chain (octadecanoyl group) attached to an amide linkage, which is further connected to a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecanoylamino)-3-phenylpropanoic acid typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of octadecanoic acid (stearic acid) with an amine to form an amide. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Coupling Reaction: The resulting amide is then coupled with 3-phenylpropanoic acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Octadecanoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide linkage can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioamides.
Scientific Research Applications
2-(Octadecanoylamino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of 2-(Octadecanoylamino)-3-phenylpropanoic acid is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers, enhancing the permeability of cell membranes, and facilitating the delivery of hydrophobic drugs. The compound may also interact with specific molecular targets, such as membrane proteins, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hexadecanoylamino)-3-phenylpropanoic acid: Similar structure with a shorter aliphatic chain (hexadecanoyl group).
2-(Octadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
2-(Octadecanoylamino)-3-phenylpropanoic acid is unique due to its specific combination of a long aliphatic chain and a phenylpropanoic acid moiety. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments. Its structural features also allow for versatile chemical modifications, enhancing its utility in various research and industrial applications.
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-(octadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
PHZQULSGYVCYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


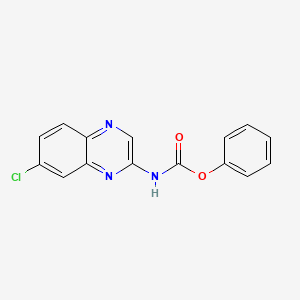
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)
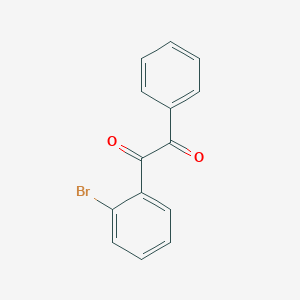

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
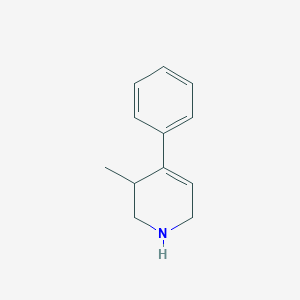
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
